![molecular formula C14H11BrN2O B168643 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine CAS No. 109388-59-2](/img/structure/B168643.png)
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Overview
Description
“8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C14H12N2O . It belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.26 . The structure of this compound is not explicitly provided in the searched resources.Scientific Research Applications
Synthesis and Characterization
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine and its derivatives are primarily explored for their synthesis and characterization. For instance, a study reported the synthesis of various derivatives and their characterization using methods like NMR, FT-IR, and LC-MS analysis (Achugatla, Ghashang, & Guhanathan, 2017).
Intermediate in Synthesis of Other Compounds
This compound acts as an intermediate in the synthesis of other chemical entities. An example is its role as a cyclic intermediate in synthesizing specific pyridones, which are important in medicinal chemistry (Wireko et al., 1995).
Reactivity and Cyclization
The compound demonstrates interesting reactivity, such as undergoing cyclization reactions. It can react with dihalocarbenes to yield haloimidazo[1,2-a]pyridines, which are valuable in various chemical syntheses (Khlebnikov, Kostik, & Kostikov, 1991).
N-Heterocyclic Carbene Derivatives
There is research into N-Heterocyclic Carbene (NHC) derivatives of related compounds. These derivatives have applications in areas like catalysis and materials science (Laus et al., 2010).
Synthesis and Biological Activity
Studies have also explored the synthesis of imidazo[1,2-a]pyridines substituted at various positions for potential biological activities, such as antiulcer agents (Starrett et al., 1989).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods have been developed for 3-bromoimidazo[1,2-a]pyridines, showing the adaptability of this compound in modern synthetic methodologies (Patil et al., 2014).
Positron Emission Tomography Studies
The compound's derivatives have been synthesized for studies involving positron emission tomography, highlighting its potential in diagnostic imaging and pharmaceutical research (Fookes et al., 2008).
Ionic Liquid-Promoted Synthesis
Research includes the use of ionic liquids to promote the synthesis of related compounds, demonstrating the evolving nature of chemical synthesis techniques (Shaabani, Soleimani, & Maleki, 2006).
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of “8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” as a medicinal compound.
properties
IUPAC Name |
3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOURXQMSYWOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546561 | |
Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109388-59-2 | |
Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.